Yohimbic Acid
CAS No.: 522-87-2
Cat. No.: VC0547604
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 522-87-2 |
---|---|
Molecular Formula | C20H24N2O3 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
Standard InChI | InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1 |
Standard InChI Key | AADVZSXPNRLYLV-GKMXPDSGSA-N |
Isomeric SMILES | C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O |
SMILES | [H][C@]12C(NC3=C4C=CC=C3)=C4CCN1C[C@@]5(CC[C@H](O)[C@H](C(O)=O)[C@]5(C2)[H])[H] |
Canonical SMILES | C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Yohimbic acid belongs to the yohimban alkaloid family, characterized by a pentacyclic framework comprising indole and isoquinoline moieties. Its IUPAC name, (16α,17α)-17-hydroxyyohimban-16-carboxylic acid, reflects the spatial arrangement of hydroxyl and carboxylic acid groups at positions 16 and 17 . Key structural features include:
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Stereochemistry: Five chiral centers (C1, C15, C18, C19, C20) with absolute configurations (1S,15R,18S,19R,20S) .
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Functional groups: A β-hydroxyl group at C17 and a carboxylic acid at C16, enabling hydrogen bonding and ionic interactions .
The compound’s optical activity remains unspecified in commercial preparations, though enantiopure synthesis routes exist for related alkaloids .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 340.42 g/mol | |
Melting point | Not reported | - |
Solubility | Sparingly soluble in water | |
Stability | Stable at pH 6–7 | |
Storage conditions | -20°C, sealed, dark environment |
The carboxylic acid group confers moderate polarity, explaining its limited aqueous solubility . Stability studies indicate degradation via hydrolysis under extreme pH conditions, with optimal storage at -20°C .
Synthesis and Degradation Pathways
Biosynthetic Origin
Yohimbic acid occurs naturally in Rauwolfia serpentina (Indian snakeroot) and Corynanthe johimbe . In these plants, it arises as a demethylated metabolite of yohimbine, though the exact enzymatic pathway remains uncharacterized.
Laboratory Synthesis
Industrial production primarily involves yohimbine hydrolysis:
Key synthetic challenges include:
Recent advances in yohimbine synthesis, such as thiourea-catalyzed acyl-Pictet–Spengler reactions, may enable more efficient precursor production .
Degradation Behavior
Hydrolytic degradation follows pseudo-first-order kinetics ( = 142 days at pH 7, 25°C) . Photodegradation is minimal under standard laboratory lighting, making transdermal formulations feasible .
Pharmacological Activity and Mechanisms
Enzyme Inhibition
Yohimbic acid potently inhibits human DNA topoisomerase I ( = 30 µM), disrupting DNA replication in cancer cells . Comparative data:
Enzyme Target | IC | Cell Model | Reference |
---|---|---|---|
DNA topoisomerase I | 30 µM | Recombinant enzyme | |
Cyclooxygenase-2 | Not active | In vitro assay | - |
Anticancer Effects
In HL-60 promyelocytic leukemia cells, yohimbic acid reduces viability via:
Dose-response studies show moderate potency compared to clinical agents:
Compound | IC (HL-60) | Therapeutic Index |
---|---|---|
Yohimbic acid | 84 µM | 2.1 |
Doxorubicin | 0.1 µM | 15.8 |
Analytical Characterization
Spectroscopic Profiles
H NMR (400 MHz, DMSO-):
HPLC: Reverse-phase C18 column, retention time = 12.4 min, purity ≥99.09% .
Quality Control Standards
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